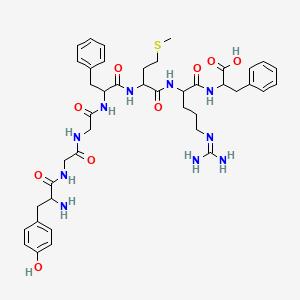
Met5-enkephalin-Arg-Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Met5-enkephalin-Arg-Phe is a naturally occurring heptapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. It is an endogenous opioid peptide that plays a significant role in pain modulation and various physiological processes. This compound is found in high amounts in the brain of rats, cattle, and humans, and it acts as an opioid agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Met5-enkephalin-Arg-Phe involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Met5-enkephalin-Arg-Phe undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the methionine residue in the peptide.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium cyanoborohydride (NaBH₃CN).
Major Products
The major products formed from these reactions include oxidized or reduced forms of this compound, which can be analyzed to understand the compound’s behavior under different chemical environments .
Scientific Research Applications
Met5-enkephalin-Arg-Phe has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in neurotransmission and pain modulation.
Medicine: Explored for its potential therapeutic effects in pain management, cancer treatment, and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Met5-enkephalin-Arg-Phe exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding leads to the activation of G-protein-coupled receptors, which in turn modulate the release of neurotransmitters and inhibit pain signals. The compound also influences cell proliferation and immune responses through the upregulation of cyclin-dependent kinases p16 and p21 .
Comparison with Similar Compounds
Similar Compounds
Met-enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.
Leu-enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu.
Met5-enkephalin-Arg-Gly-Leu: An octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu
Uniqueness
Met5-enkephalin-Arg-Phe is unique due to its heptapeptide structure, which provides higher affinity and selectivity for opioid receptors compared to its pentapeptide counterparts. This structural difference enhances its potency and efficacy in modulating pain and other physiological processes .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQKWSPZOZKAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N10O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














